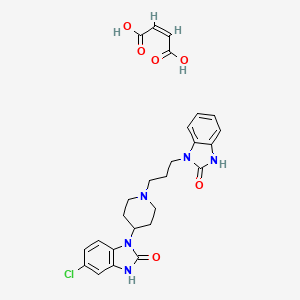

Domperidone Maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUUYDZHCOULIO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57808-66-9 (Parent), 110-16-7 (Parent) | |

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901019221 | |

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83898-65-1, 99497-03-7 | |

| Record name | Domperidone maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMPERIDONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Domperidone Maleate

Introduction

Domperidone is a second-generation prokinetic and antiemetic agent, classified as a peripherally selective dopamine D2 and D3 receptor antagonist.[1][2][3] First developed by Janssen Pharmaceutica and introduced in 1979, it is utilized for the management of nausea and vomiting, as well as for certain gastrointestinal motility disorders like gastroparesis.[1][4] Its primary therapeutic benefit stems from its ability to modulate gastrointestinal function without readily crossing the blood-brain barrier, thereby minimizing the central nervous system side effects commonly associated with other dopamine antagonists like metoclopramide.[1][5][6] This guide provides a detailed examination of the molecular and physiological mechanisms underpinning the action of domperidone, supported by quantitative data and experimental methodologies.

Pharmacodynamics: The Molecular Basis of Action

The clinical effects of domperidone are a direct consequence of its interaction with specific dopamine receptor subtypes located outside the central nervous system.

Primary Mechanism: Peripheral Dopamine D2/D3 Receptor Antagonism

Domperidone's principal mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors.[1][3] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility by relaxing smooth muscles.[2][7] Domperidone counteracts this effect.

-

In the Gastrointestinal Tract: By blocking D2 receptors on cholinergic neurons in the myenteric plexus, domperidone inhibits the suppressive effect of dopamine.[7][8] This results in a net increase in acetylcholine release, which enhances the tone and amplitude of gastric contractions, coordinates antro-duodenal peristalsis, and accelerates gastric emptying.[7][8]

-

In the Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema, is physiologically outside the blood-brain barrier. Domperidone effectively blocks D2 receptors in this zone, which is a key pathway for mediating nausea and vomiting.[2][3][5] This action underlies its potent antiemetic properties.

References

- 1. Domperidone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 3. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Making a case for domperidone in the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Domperidone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 6. ovid.com [ovid.com]

- 7. Domperidone: Everything a Gastroenterologist Needs to Know - Practical Gastro [practicalgastro.com]

- 8. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Domperidone Maleate Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of domperidone maleate in key preclinical animal models. The following sections detail the metabolic pathways, experimental workflows, and quantitative pharmacokinetic parameters of domperidone, offering a centralized resource for researchers in drug development and pharmacology.

Introduction

Domperidone is a peripheral dopamine D2-receptor antagonist with prokinetic and antiemetic properties. Due to its limited ability to cross the blood-brain barrier, it typically does not produce the central nervous system side effects associated with other dopamine antagonists like metoclopramide.[1] A thorough understanding of its pharmacokinetic profile in animal models is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its behavior in humans.

Metabolic Pathways of Domperidone

Domperidone undergoes extensive metabolism in the liver, primarily through two major pathways: aromatic hydroxylation and oxidative N-dealkylation.[2][3] The cytochrome P450 enzyme CYP3A4 is the principal enzyme responsible for these transformations.[4][5]

The primary metabolites formed are:

-

Hydroxy-domperidone: Resulting from aromatic hydroxylation at the benzimidazolone moiety. This is a major fecal metabolite.[2][3]

-

2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid: A product of oxidative N-dealkylation at the piperidine nitrogen. This is a major urinary metabolite.[2][3]

-

5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one: Another metabolite formed via oxidative N-dealkylation.[2]

In urine, some of these metabolites may be present as conjugates.[2][3]

Experimental Protocols for Pharmacokinetic Studies

The following outlines a generalized experimental workflow for assessing the pharmacokinetics of domperidone in animal models, based on methodologies reported in the literature.

Animal Models

-

Species: Wistar rats, Beagle dogs, and New Zealand white rabbits have been utilized in pharmacokinetic studies.[6][7][8]

-

Housing and Acclimatization: Animals are typically housed in controlled environments with standard light-dark cycles and have access to food and water ad libitum, except when fasting is required for the study.[9]

Drug Administration

-

Formulation: this compound is often administered as a solution or suspension. For metabolism and excretion studies, 14C-labelled domperidone is frequently used.[2][6]

-

Routes of Administration: Both oral (p.o.) and intravenous (i.v.) routes have been investigated to determine oral bioavailability and elimination kinetics.[2][6]

-

Dose Levels: A range of doses has been studied, for example, 2.5 mg/kg in rats and up to 40 mg/kg in dogs.[6]

Sample Collection

-

Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis. Samples are typically collected via cannulation or direct venipuncture at predetermined time points.[7]

-

Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

Bioanalytical Methods

-

Sample Preparation: A common method for extracting domperidone from plasma is protein precipitation with methanol, sometimes containing formic acid.[10]

-

Quantification: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of domperidone in plasma.[10][11][12] These methods offer high sensitivity and selectivity.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of domperidone in different animal models.

Rat Model

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Absorption | Oral | 2.5 | Biphasic and rapid | [6][13] |

| Distribution | - | - | Limited brain distribution | [6][13] |

| Metabolism | - | - | Slower in females and neonates | [6][13] |

| Elimination Half-life (t½) | Oral | 10 | 7.55 ± 0.44 h (with piperine) | [14] |

| Oral | 10 | 10.12 ± 0.62 h (control) | [14] | |

| Cmax | Oral | 10 | 185.4 ± 9.8 ng/mL (with piperine) | [14] |

| Oral | 10 | 98.6 ± 7.5 ng/mL (control) | [14] | |

| Tmax | Oral | 10 | 2.0 ± 0.0 h (with piperine) | [14] |

| Oral | 10 | 4.0 ± 0.0 h (control) | [14] | |

| AUC (0-t) | Oral | 10 | 1285.6 ± 65.4 ng·h/mL (with piperine) | [14] |

| Oral | 10 | 654.8 ± 54.2 ng·h/mL (control) | [14] | |

| Excretion | IV | - | 65% of dose in bile within 24h | [2][3] |

Note: The study with piperine demonstrated that inhibition of CYP3A1 and P-glycoprotein can significantly enhance the oral bioavailability of domperidone in rats.[14]

Dog Model

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Pharmacokinetic Model | IV | - | Two-compartment model | [6][13] |

| Distribution Half-life (t½α) | IV | - | 6 minutes | [6][13] |

| Elimination Half-life (t½β) | IV | - | 2.45 hours | [6][13] |

| Pharmacokinetics | Oral | 2.5, 10, 40 | Linear over this dose range | [6][13] |

| Excretion (Unchanged Drug) | Oral | - | 0.3% in urine, 9% in feces | [2][3] |

Note: Chronic administration in Beagle dogs did not alter the pharmacokinetics of domperidone, and the AUC increased proportionally with the dose, indicating linear pharmacokinetics.[6]

Rabbit Model

| Parameter | Effect of Domperidone on Co-administered Drug | Reference |

| Cimetidine AUC | Reduced by approximately 30% | [7] |

| Ranitidine AUC | Reduced by approximately 30% | [7] |

| Cimetidine/Ranitidine Cmax, Tmax, t½ | Little effect | [7] |

Note: In rabbits, domperidone was shown to affect the extent but not the rate of absorption of cimetidine and ranitidine, likely by enhancing gastric emptying.[7]

Discussion and Interspecies Comparison

Domperidone exhibits notable interspecies differences in its pharmacokinetic profile. In rats, absorption is rapid, and metabolism shows sex- and age-related variations.[6][13] The oral bioavailability of domperidone is generally low due to significant first-pass metabolism in the intestine and liver.[14][15]

In dogs, the pharmacokinetics of domperidone are well-described by a two-compartment model and demonstrate linearity over a wide dose range.[6][13] The elimination half-life in dogs appears to be shorter than that observed in rats.

The primary metabolic pathways, aromatic hydroxylation and N-dealkylation, are consistent across rats, dogs, and humans, with only minor species-specific differences detected.[2][3] The majority of the drug is excreted in the feces in these species.[2]

Conclusion

The pharmacokinetic profile of this compound has been well-characterized in several key animal models. This technical guide consolidates the available data, providing a valuable resource for researchers. The information presented herein on metabolic pathways, experimental methodologies, and quantitative pharmacokinetic parameters across different species will aid in the design of future non-clinical studies and contribute to a better understanding of the disposition of domperidone.

References

- 1. vet-ebooks.com [vet-ebooks.com]

- 2. On the pharmacokinetics of domperidone in animals and man III. Comparative study on the excretion and metabolism of domperidone in rats, dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the pharmacokinetics of domperidone in animals and man III. Comparative study on the excretion and metabolism of domperidone in rats, dogs and man | Semantic Scholar [semanticscholar.org]

- 4. Omidon | 10 mg | Tablet | অমিডন ১০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. Influence of domperidone on pharmacokinetics, safety and tolerability of the dopamine agonist rotigotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the pharmacokinetics of domperidone in animals and man. I. Plasma levels of domperidone in rats and dogs. Age related absorption and passage through the blood brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of domperidone on cimetidine and ranitidine absorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. On the pharmacokinetics of domperidone in animals and man I. Plasma levels of domperidone in rats and dogs. Age related absorption and passage through the blood brain barrier in rats | Semantic Scholar [semanticscholar.org]

- 14. Enhanced Oral Bioavailability of Domperidone with Piperine in Male Wistar Rats: Involvement of CYP3A1 and P-gp Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Domperidone Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone, a peripherally selective dopamine D2-receptor antagonist, is widely utilized for its antiemetic and gastroprokinetic properties. The maleate salt of domperidone is the preferred form for pharmaceutical formulations due to its enhanced solubility and stability.[1] This technical guide provides a comprehensive overview of the prevalent synthetic routes and purification processes for producing high-purity Domperidone Maleate. Detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and workflows are presented to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Domperidone was first synthesized in 1974 by Janssen Pharmaceutica.[1] Its synthesis primarily involves the coupling of two key benzimidazolone intermediates. Subsequent salt formation with maleic acid addresses the poor aqueous solubility of the free base, making it suitable for oral administration.[1] The manufacturing process is designed to be efficient, high-yielding, and cost-effective for industrial-scale production.[2][3] This document outlines the common synthetic strategies and purification methodologies employed in the production of this compound.

Synthetic Pathways

The most common synthetic approach for domperidone involves a convergent synthesis strategy, which can be broken down into three main stages:

-

Synthesis of Intermediate I: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

-

Synthesis of Intermediate II: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

-

Condensation and Salt Formation: Coupling of Intermediate I and II to form domperidone, followed by salt formation with maleic acid.

An alternative, and often preferred, route for the synthesis of both intermediates involves starting from substituted nitrobenzene precursors, which can offer higher reaction selectivity and avoid the formation of di-substituted by-products.[4][5][6]

Synthesis of Intermediates

2.1.1. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate I)

This intermediate is typically synthesized in two steps starting from o-phenylenediamine.

-

Step 1: Formation of 2(3H)-benzimidazolone. o-Phenylenediamine is cyclized using a carbonylating agent. A common method involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base like triethylamine.[7]

-

Step 2: Alkylation. The resulting 2(3H)-benzimidazolone is then alkylated with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, in the presence of a base and a phase-transfer catalyst.[8]

2.1.2. Synthesis of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate II)

The synthesis of this intermediate often starts from 1-ethoxycarbonyl-4-aminopiperidine and 2,5-dichloronitrobenzene.[3]

-

Step 1: Condensation. 1-ethoxycarbonyl-4-aminopiperidine is reacted with 2,5-dichloronitrobenzene.

-

Step 2: Reduction. The nitro group is then reduced to an amine, typically using a reducing agent like hydrogen gas with a Raney nickel catalyst.

-

Step 3: Cyclization. The resulting diamine undergoes cyclization with urea.

-

Step 4: Hydrolysis. The final step is the hydrolysis of the ethoxycarbonyl group to yield Intermediate II.

Condensation to form Domperidone

The final step in the synthesis of the free base involves the condensation of Intermediate I and Intermediate II. This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like methyl isobutyl ketone.[9]

Formation of this compound

The purified domperidone free base is converted to its maleate salt by reacting it with maleic acid in a suitable solvent, commonly methanol.[2][3] The salt formation enhances the aqueous solubility of the drug.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on reported methods.

| Step | Reactants | Reagents/Solvents | Yield (%) | Melting Point (°C) | Reference |

| Synthesis of 2(3H)-benzimidazolone | o-Phenylenediamine, Ethyl chloroformate | Toluene, Triethylamine | 92.1 | >300 | [7][8] |

| Synthesis of Intermediate I | 2(3H)-benzimidazolone, 1-bromo-3-chloropropane | Dichloromethane, 10% NaOH, Tetrabutylammonium bromide | 83.0 | 115-118 | [8] |

| Synthesis of Intermediate II Precursor | 1-Ethoxycarbonyl-4-aminopiperidine, 2,5-dichloronitrobenzene | Toluene, Potassium carbonate | 85.0 | 162.5-164.5 | [3] |

| Condensation to Domperidone | Intermediate I, Intermediate II | Methyl Isobutyl Ketone, Sodium Carbonate | 85.0 | 244-248 | [2][3] |

| Formation of this compound | Domperidone, Maleic acid | Methanol, Water | 91.0 | 226-228 | [2][3] |

| Purification Step | Method | Solvent System | Purity (by HPLC) | Reference |

| Recrystallization of Domperidone | Cooling Crystallization | Activated Carbon, Methanol, Water | >98.5% | [2] |

| Recrystallization of this compound | Cooling Crystallization | Methanol, Water | 99.3% | [2][3] |

Experimental Protocols

Synthesis of 2(3H)-benzimidazolone

-

To a 2.5 L reaction flask, add 448 g of o-phenylenediamine and 1000 ml of toluene.[7]

-

Heat the mixture to 60-70°C.[7]

-

Over a period of 6 hours, slowly and simultaneously add 496 g of ethyl chloroformate and 502 g of triethylamine dropwise, maintaining the pH between 8 and 11.[7]

-

After the addition is complete, maintain the reaction at 60-70°C for an additional 6 hours.[7]

-

Cool the mixture to 5-10°C to precipitate the solid product.[7]

-

Filter the solid, wash with water, and dry to obtain 2(3H)-benzimidazolone.[7]

Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate I)

-

In a reaction flask, add 446 g of 2(3H)-benzimidazolone, 577 g of 1-bromo-3-chloropropane, and 1340 ml of 10% aqueous sodium hydroxide solution.[8]

-

Stir the mixture at room temperature to dissolve the solids.

-

Add 2000 ml of dichloromethane and 5 g of tetrabutylammonium bromide.[8]

-

Stir the reaction mixture for 3-8 hours.[8]

-

Separate the dichloromethane layer and wash it with 1000 ml of distilled water.[8]

-

Distill off the dichloromethane.

-

Wash the residue with 500 ml of methanol and dry to obtain the crystalline solid.[8]

Synthesis of Domperidone

-

Combine Intermediate I and Intermediate II in a reaction vessel with methyl isobutyl ketone as the solvent.[9]

-

Add sodium carbonate as the base.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, cool the reaction mixture.

-

Isolate the crude domperidone product by filtration.

Purification of Domperidone and Formation of this compound

-

Dissolve the crude domperidone in methanol and heat to reflux until the solution is clear.

-

Add activated carbon and continue to reflux for a short period to decolorize the solution.

-

Filter the hot solution to remove the activated carbon.

-

To the filtrate, slowly add water under reflux conditions to induce crystallization.[2][3]

-

Cool the mixture to 35-40°C and filter the purified domperidone.[2][3]

-

Wash the solid with a methanol-water mixture and then with water.

-

Dry the purified domperidone.

-

To a reaction flask, add 3000 ml of methanol and 138 g of maleic acid, and stir for 15-30 minutes.[2]

-

Filter the solution to remove any particulate matter.

-

Add 463 g of purified domperidone to the filtrate.[2]

-

Heat the mixture to reflux for 3-5 hours.[2]

-

Slowly add 1000 ml of water dropwise while maintaining reflux.[2]

-

Cool the solution to 35-40°C to crystallize the this compound.[2]

-

Filter the product, wash with 500 ml of methanol, and then with 500 ml of water.[2]

-

Dry the final product to obtain this compound.[2]

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Purification Workflow for this compound

Caption: Purification workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient coupling of two key benzimidazolone intermediates. The subsequent purification by recrystallization is crucial for achieving the high purity required for pharmaceutical applications. The methods described in this guide, supported by quantitative data and detailed protocols, provide a solid foundation for the production and optimization of this compound synthesis. Further research may focus on the development of more environmentally friendly and atom-economical synthetic routes.

References

- 1. This compound | 99497-03-7 | Benchchem [benchchem.com]

- 2. Domperidone Impurity E|CAS 1346602-50-3 [benchchem.com]

- 3. CN1810805A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. The methodology for preparing domperidone: strategies, routes and reaction processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN100386323C - The synthetic method of this compound - Google Patents [patents.google.com]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Domperidone Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone maleate, a widely used antiemetic and prokinetic agent, is known to exhibit polymorphism, a phenomenon where a compound exists in multiple crystalline forms. These different solid-state forms can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound. It consolidates crystallographic data, details experimental protocols for characterization, and presents a comparative analysis of its known solid forms. Furthermore, this guide elucidates the signaling pathway of domperidone's mechanism of action through a visual representation.

Introduction

Domperidone is a dopamine D2 receptor antagonist that does not readily cross the blood-brain barrier, exerting its effects primarily in the peripheral nervous system.[1][2] It is formulated as a maleate salt to improve its aqueous solubility. The solid-state properties of this compound are of critical importance in pharmaceutical development, as different polymorphic forms can lead to variations in drug product performance. Understanding and controlling the crystalline form of this compound is therefore essential for ensuring consistent product quality and therapeutic efficacy. This guide aims to provide a detailed technical resource for professionals involved in the research and development of domperidone-containing drug products.

Crystal Structure of Domperidone and its Salts

While a detailed crystal structure of this compound is not extensively published, the crystal structure of the pure domperidone base has been determined by single-crystal X-ray diffraction.[3][4] This provides valuable insight into the molecular conformation and hydrogen bonding patterns that are likely to influence the crystal packing in its salt forms.

In the crystal structure of pure domperidone, the molecule adopts a specific conformation with the piperidine ring in a chair conformation.[3] The crystal packing is characterized by intermolecular hydrogen bonds, forming supramolecular structures.[3]

A study by Caira et al. (2013) provided a detailed crystallographic analysis of pure domperidone and a novel domperidone:succinate salt, and made comparisons to the known structure of a domperidone:maleate salt from the literature. This work is a key reference for understanding the crystallographic properties of domperidone salts.[3][4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for pure domperidone. This data is essential for understanding the fundamental solid-state structure of the molecule.

| Parameter | Pure Domperidone |

| Chemical Formula | C₂₂H₂₄ClN₅O₂ |

| Formula Weight | 425.91 g/mol [5] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123 (3) |

| b (Å) | 9.876 (2) |

| c (Å) | 15.432 (3) |

| β (°) | 108.34 (3) |

| Volume (ų) | 2044.8 (7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.384 |

Data extracted from Caira et al. (2013).[3][4]

Polymorphism of this compound

This compound is known to exist in both crystalline and amorphous forms.[6] The amorphous form, lacking a long-range ordered crystal lattice, generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterparts. However, it is also typically less stable and can be prone to recrystallization over time. The European Pharmacopoeia explicitly notes that this compound shows polymorphism.[7]

While the existence of multiple crystalline polymorphs (e.g., Form I, Form II) is implied by the term "polymorphism," detailed, publicly available studies that fully characterize and compare distinct polymorphic forms of this compound are limited. The characterization of any new solid form would rely on the experimental techniques detailed in the following sections.

Physicochemical Properties of Known Solid Forms

The following table provides a comparative summary of the known physicochemical properties of the crystalline and amorphous forms of this compound.

| Property | Crystalline this compound | Amorphous this compound |

| Appearance | White to almost white powder[7] | White powder |

| Solubility | Very slightly soluble in water[7] | Higher solubility than the crystalline form |

| Melting Point | Sharp endothermic peak observed by DSC | Broader or absent endothermic peak in DSC |

| XRPD Pattern | Sharp, distinct peaks indicating crystallinity[8] | A halo pattern with no distinct peaks[8] |

| Stability | More thermodynamically stable | Less stable, may recrystallize |

Experimental Protocols for Solid-State Characterization

The characterization of this compound polymorphs relies on a combination of thermo-analytical and spectroscopic techniques. The following sections detail the typical experimental methodologies.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the solid form of a pharmaceutical substance. Each crystalline form produces a unique diffraction pattern.

Methodology:

-

Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.[9]

-

Sample Preparation: A small amount of the sample powder is gently packed into a sample holder. Care should be taken to avoid excessive pressure that could induce phase transformations.[10]

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° at a scan rate of 1-2° per minute.[10]

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. The amorphous form is identified by the absence of sharp peaks and the presence of a broad halo.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphic transformations.

Methodology:

-

Instrument: A differential scanning calorimeter, such as a Mettler-Toledo or TA Instruments model.[11]

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.[12]

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is usually from ambient to a temperature above the melting point of the substance (e.g., 30 °C to 300 °C).[11][13]

-

Analysis: The DSC thermogram shows endothermic events (e.g., melting) as downward peaks and exothermic events (e.g., crystallization) as upward peaks. The melting point is determined from the onset or peak of the endotherm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions.

Methodology:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) disc. A small amount of the sample (1-2 mg) is mixed with dry KBr powder and compressed into a thin, transparent disc.[14]

-

Data Collection: The spectrum is typically recorded over a wavenumber range of 4000 to 400 cm⁻¹.[15]

-

Analysis: The positions, shapes, and relative intensities of the absorption bands are analyzed. Key characteristic peaks for domperidone include those for N-H stretching, C=O stretching, and C-N stretching.[12] For instance, the C=O stretching vibration is often observed around 1714-1717 cm⁻¹.[12][16]

Polymorphic Interconversion

The interconversion between different polymorphic forms of this compound can be induced by various factors such as temperature, humidity, and mechanical stress (e.g., grinding). Understanding the conditions that lead to these transformations is crucial for controlling the solid form during manufacturing and storage. While specific studies on the interconversion of this compound polymorphs are not widely available, general principles of polymorphic transformation apply. For example, heating a metastable form may cause it to convert to a more stable form, often observed as an exothermic event in a DSC thermogram followed by the melting of the stable form.

Mechanism of Action and Signaling Pathway

Domperidone functions as a peripheral antagonist of the dopamine D2 receptor.[1] Its antiemetic effects are mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ), while its prokinetic effects result from blocking D2 receptors in the upper gastrointestinal tract.[17]

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[18] The binding of an antagonist like domperidone inhibits the downstream signaling cascade.

Domperidone Signaling Pathway Diagram

Caption: Domperidone's antagonism of the D2 receptor inhibits downstream signaling.

Conclusion

The solid-state properties of this compound, particularly its polymorphism, are a critical consideration in pharmaceutical development. While the existence of crystalline and amorphous forms is established, further research into the identification and characterization of distinct crystalline polymorphs would be beneficial for the comprehensive understanding and control of this active pharmaceutical ingredient. The analytical techniques of PXRD, DSC, and FTIR are indispensable tools for the solid-state characterization of this compound. A thorough understanding of its crystal structure, polymorphic behavior, and the potential for interconversion is essential for the development of stable, safe, and effective drug products.

References

- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 2. Effect of peripheral D₂ dopamine receptor antagonist domperidone on metabolism, feeding behavior, and locomotor activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and properties of domperidone and its succinate salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Structure and properties of domperidone and its succinate salt. | Semantic Scholar [semanticscholar.org]

- 5. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. uspbpep.com [uspbpep.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. icdd.com [icdd.com]

- 11. Development of domperidone bilayered matrix type transdermal patches: physicochemical, in vitro and ex vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation - IJPRS [ijprs.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. pnas.org [pnas.org]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Domperidone Maleate Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways and byproducts of Domperidone Maleate. By summarizing key research findings, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the stability of this compound under various stress conditions. The information presented herein is critical for the development of stable pharmaceutical formulations and robust analytical methods.

Introduction to Domperidone Stability

Domperidone is a selective D2 receptor antagonist widely used for its antiemetic properties. The stability of a drug substance like this compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under more severe conditions than accelerated stability testing and are a key component of regulatory submissions, as mandated by the International Council for Harmonisation (ICH) guidelines. This guide details the degradation of domperidone under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Degradation Pathways and Byproducts

Forced degradation studies have revealed that domperidone is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability to thermal and photolytic stress.

Acidic and Basic Hydrolysis

Domperidone degrades in both acidic and basic environments. Under acidic conditions, two primary degradation products, identified as DP-ISO1 and DP-ISO2, have been isolated and characterized. In basic conditions, a study noted the appearance of five degradation products, though their structures were not elucidated. The degradation in both pH extremes suggests that the amide bond in the benzimidazolone ring system is susceptible to hydrolysis.

A study performing an accelerated degradation assay observed that under acidic conditions (pH 1.95), 25.32% of the initial domperidone concentration remained after 200 minutes, with the formation of four degradation products. Under basic conditions (pH 11.5), 19.84% of the original concentration was left after 227 minutes, resulting in five degradation products.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of a single major degradation product, DP-OX. This byproduct has been identified as the N-oxide of domperidone, where the piperidine nitrogen is oxidized. This indicates that the tertiary amine in the piperidine ring is a primary site for oxidation.

Thermal and Photolytic Degradation

Domperidone has been found to be relatively stable under thermal and photolytic stress conditions. One study showed no significant thermal degradation even after heating to 350°C. While some degradation is observed under heat exposure, it is generally less pronounced than hydrolytic or oxidative degradation. Similarly, the drug is resistant to photolytic degradation.

The following diagram illustrates the known degradation pathways of Domperidone.

Caption: Known degradation pathways of Domperidone under various stress conditions.

Quantitative Analysis of Degradation

The extent of domperidone degradation varies significantly depending on the stressor and the experimental conditions. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Percentage of Domperidone Degradation under Various Stress Conditions

| Stress Condition | Concentration/Duration | % Degradation | Reference |

| Acidic (0.1 N HCl) | 1 hour | 11.18% | |

| Basic (0.1 N NaOH) | 2 hours | 10.97% | |

| Oxidative (3% H₂O₂) | 30 minutes | 17.80% |

Table 2: Identified Degradation Byproducts and Their Structures

| Degradation Product | Stress Condition | Chemical Name | Reference |

| DP-ISO1 | Acidic Hydrolysis | 5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | |

| DP-ISO2 | Acidic Hydrolysis | 5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | |

| DP-OX | Oxidative Degradation | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide |

Experimental Protocols

The methodologies employed in forced degradation studies are crucial for obtaining reliable and reproducible results. Below are detailed protocols from cited literature for key experiments.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies of this compound.

Caption: General experimental workflow for forced degradation studies of Domperidone.

Sample Preparation for Stress Studies

A stock solution of domperidone is typically prepared in a suitable solvent, such as methanol or a mixture of methanol and water. For the analysis of dosage forms, a number of tablets are weighed and finely powdered, and a quantity equivalent to a specific amount of domperidone is dissolved.

Stress Conditions

-

Acidic Degradation: A sample of the drug solution is treated with an acid, such as 0.1 N HCl, and kept at room temperature or heated for a specified period.

-

Basic Degradation: The drug solution is treated with a base, such as 0.1 N NaOH, and maintained at room temperature or heated for a defined time.

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent, commonly 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: A solid sample of the drug is subjected to dry heat in a hot air oven, for instance, at 105°C.

-

Photolytic Degradation: The drug solution or solid drug is exposed to UV light, as specified by ICH guidelines.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C18 | |

| Mobile Phase | KH₂PO₄ Buffer and Methanol (60:40 v/v) | |

| Detection Wavelength | 253 nm | |

| Flow Rate | 1 mL/min |

For the identification and characterization of degradation products, more advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are utilized. This allows for the determination of the molecular weights and fragmentation patterns of the byproducts, which is essential for structure elucidation.

Conclusion

This technical guide has synthesized the available scientific literature to provide a detailed overview of the degradation pathways and byproducts of this compound. The key takeaways are:

-

Domperidone is most susceptible to degradation under acidic, basic, and oxidative conditions .

-

The primary degradation pathways involve hydrolysis of the benzimidazolone ring and oxidation of the piperidine nitrogen .

-

Specific degradation products under acidic and oxidative stress have been identified and structurally characterized .

-

The drug exhibits good stability under thermal and photolytic stress .

This information is paramount for the formulation of stable domperidone products and the development of validated, stability-indicating analytical methods for quality control and regulatory purposes. Further research could focus on the complete structural elucidation of all degradation products formed under various conditions and the assessment of their potential toxicity.

Domperidone Maleate: A Technical Review of Therapeutic Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist, developed in the 1970s.[1][2] It is widely utilized as a prokinetic and antiemetic agent for treating various gastrointestinal motility disorders, including gastroparesis, dyspepsia, and nausea and vomiting.[1][3][4] Unlike other dopamine antagonists such as metoclopramide, domperidone does not readily cross the blood-brain barrier, which significantly minimizes central nervous system (CNS) side effects.[2][4][5] This characteristic, coupled with its efficacy, has made it a subject of extensive research. This document provides an in-depth review of Domperidone Maleate's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its pharmacological pathways.

Mechanism of Action

Domperidone's primary mechanism involves the blockade of dopamine D2 receptors located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem, which lies outside the blood-brain barrier.[6][7]

-

Prokinetic Effect: By antagonizing dopamine receptors in the gut, domperidone enhances esophageal and gastric peristalsis. This action increases the tone of the lower esophageal sphincter (LES) and accelerates gastric emptying, moving food more rapidly from the stomach to the intestines.[6][7][8] This helps relieve symptoms like bloating, fullness, and indigestion associated with gastroparesis.[5]

-

Antiemetic Effect: Domperidone blocks D2 receptors in the CTZ, which is a critical area for inducing emesis.[7] By inhibiting dopamine's action at this site, it effectively reduces nausea and prevents vomiting.[5][7]

-

Effect on Prolactin: Dopamine in the pituitary gland normally inhibits prolactin release. By blocking these dopamine receptors, domperidone leads to an increase in circulating prolactin levels, which can stimulate lactation.[7] This is the basis for its off-label use as a galactagogue.[5][7]

Signaling Pathways

The therapeutic actions of domperidone are initiated by its antagonism of the D2 receptor. More recent research has also explored its effects on other signaling cascades, particularly in the context of oncology.

Caption: Primary prokinetic and antiemetic mechanism of Domperidone.

Recent in vitro studies on human colorectal cancer (CRC) cells have shown that domperidone can induce apoptosis by inhibiting DRD2-mediated signaling pathways, including the MEK/ERK and JAK2/STAT3 pathways.[9][10]

Caption: Anticancer signaling pathway inhibited by Domperidone in vitro.

Pharmacokinetics and Metabolism

Domperidone's oral bioavailability is relatively low due to significant first-pass metabolism in the gut wall and liver.[2][11] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][11]

Table 1: Pharmacokinetic Parameters of Oral Domperidone

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 13–17% | [2] |

| Time to Peak (Tmax) | ~60 minutes | [2] |

| Half-life (t½) | 7–9 hours | [2][11] |

| Protein Binding | ~92% | [2] |

| Metabolism | Hepatic and Intestinal (Primarily CYP3A4) | [2] |

| Excretion | Feces (~66%), Urine (~32%) |[2][11] |

Therapeutic Efficacy: A Review of Clinical Data

Domperidone has been evaluated in numerous clinical trials for various gastrointestinal disorders.

Gastroparesis

Domperidone is widely used for the management of gastroparesis, a condition characterized by delayed gastric emptying.[12]

Table 2: Summary of Clinical Efficacy in Gastroparesis

| Study Type / Population | Key Findings | Reference |

|---|---|---|

| Systematic Review (Diabetic Gastroparesis) | 64% of studies showed significant symptom improvement; 60% showed improved gastric emptying. | [13] |

| Multicenter Withdrawal Study (Diabetic) | 77% of patients showed significant improvement in total symptom score after 4 weeks. | [14] |

| Single-Center Cohort (n=115) | 60% of patients reported symptom improvement; 39% reported moderate improvement. | [15] |

| NIDDK Consortium Cohort | Mean severity of vomiting improved by 82% and nausea by 55% with long-term, high-dose therapy. |[16] |

Nausea and Vomiting

Domperidone is effective in treating nausea and vomiting from a variety of causes, including cytotoxic drug administration and Parkinson's disease medications.[3]

Table 3: Summary of Antiemetic Efficacy

| Cause of Nausea/Vomiting | Key Findings | Reference |

|---|---|---|

| Postoperative | As effective as other antiemetics like Daedalon (Dramamin) and Torecan. | [12] |

| Chronic Dyspepsia | Good to excellent improvement in 88.5% of domperidone-treated patients vs. 25% in placebo. | [17] |

| Chronic in Infants/Children | Significantly more effective than placebo and metoclopramide in controlling chronic vomiting. | [17] |

| Associated with Parkinson's Drugs | Alleviates nausea/vomiting from levodopa, allowing for higher, more effective doses. |[3] |

Safety and Tolerability

While generally well-tolerated, domperidone is associated with certain risks, most notably cardiac side effects.[18] It has a lower propensity for extrapyramidal side effects compared to metoclopramide.[3]

Table 4: Adverse Effects of Domperidone

| Frequency | Adverse Effect | Reference |

|---|---|---|

| Common | Dry mouth, headache, diarrhea, abdominal cramps. | [8][11][12] |

| Hormonal | Hyperprolactinemia leading to galactorrhea, breast enlargement (gynecomastia), menstrual irregularities. | [5][7] |

| Rare but Serious | QT interval prolongation, serious ventricular arrhythmias, sudden cardiac death. | [18][19][20] |

| Other (Frequency Unknown) | Agitation, nervousness, abnormal eye movements, inability to urinate. |[5] |

The risk of serious cardiac events is elevated in patients over 60 years of age, those taking daily doses greater than 30 mg, and those concomitantly using QT-prolonging drugs or potent CYP3A4 inhibitors.[18][19][20]

Key Experimental Protocols from Literature

Protocol: In Vitro and In Vivo Characterization of a Novel Domperidone Formulation

This protocol is a synthesis of methodologies used to develop and evaluate novel drug delivery systems for domperidone, such as fast-dissolving buccal films, to improve bioavailability.[21][22]

Objective: To formulate and characterize a domperidone-loaded buccal film and evaluate its pharmacokinetic profile in vivo.

Methodology:

-

Film Formulation (Solvent Casting Method):

-

Accurately weigh domperidone, a film-forming polymer (e.g., PVP K-90), and other excipients.

-

Dissolve the components in a suitable solvent (e.g., ethanol) with continuous stirring for 30 minutes.

-

Pour the resulting solution into a ceramic-coated mold.

-

Allow the solvent to evaporate completely at room temperature under laminar airflow.

-

Carefully remove the dry film and inspect for physical defects.[22]

-

-

In Vitro Characterization:

-

Physical Analysis: Evaluate film weight, thickness, folding endurance, and surface pH.

-

Drug Content Uniformity: Dissolve film sections in a suitable solvent and quantify domperidone content using UV-Vis spectrophotometry or HPLC.

-

X-ray Powder Diffraction (XRPD): Analyze the physical state (crystalline or amorphous) of domperidone within the film matrix.[21]

-

Dissolution Study: Place the film in a dissolution apparatus (e.g., USP Type II) with simulated salivary fluid (pH 6.8). Collect samples at predetermined time intervals and analyze for drug release.[21]

-

-

In Vivo Pharmacokinetic Study (Rabbit Model):

-

Animal Model: Utilize healthy male New Zealand rabbits (avg. weight 2.25 kg).[22]

-

Study Design: A crossover design comparing the novel buccal film to a conventional oral tablet.

-

Administration: Administer the buccal film into the cheek pouch or the oral tablet via gavage.

-

Blood Sampling: Collect blood samples from the marginal ear vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Analysis: Centrifuge blood to separate plasma. Extract domperidone from plasma and quantify using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both formulations.[22]

-

Caption: Workflow for novel Domperidone formulation development.

Protocol: Multicenter, Two-Phase Withdrawal Study for Gastroparesis

This protocol is based on the design of a clinical trial evaluating the efficacy and tolerability of domperidone in patients with diabetic gastroparesis.[14]

Objective: To determine the efficacy, tolerability, and impact on quality of life of domperidone in managing symptoms of diabetic gastroparesis.

Methodology:

-

Phase 1: Open-Label (Single-Masked) Treatment:

-

Patient Population: Recruit diabetic patients with gastroparesis symptoms of at least 6 months' duration.

-

Intervention: All participants receive domperidone (e.g., 20 mg QID) for 4 weeks.

-

Assessment: Evaluate total symptom scores at baseline and after 4 weeks. Measure quality of life using a validated instrument (e.g., SF-36).

-

Progression Criteria: Patients showing a statistically significant improvement in symptom scores are eligible for Phase 2.

-

-

Phase 2: Randomized, Double-Masked Withdrawal:

-

Randomization: Eligible patients from Phase 1 are randomized to continue receiving domperidone or switch to a matching placebo for a predefined period.

-

Blinding: Both patients and investigators are blinded to the treatment allocation.

-

Efficacy Variables: The primary endpoint is the change (deterioration) in total symptom scores from the start of Phase 2. Secondary endpoints include patient diaries and global symptom assessments.

-

Tolerability: Monitor and record all adverse events in both groups.

-

-

Statistical Analysis:

-

Compare the mean change in symptom scores between the domperidone and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Analyze quality of life scores and other secondary endpoints.

-

Caption: Workflow of a two-phase clinical trial for Domperidone.

Conclusion

This compound is an effective prokinetic and antiemetic agent with a well-defined mechanism of action centered on peripheral dopamine D2 receptor antagonism. Clinical data robustly support its efficacy in managing gastroparesis and various forms of nausea and vomiting. Its key advantage is the minimal penetration of the blood-brain barrier, reducing the incidence of central nervous system side effects. However, the risk of serious cardiac adverse events necessitates careful patient selection and adherence to recommended dosages, particularly in at-risk populations. Ongoing research into novel formulations aims to improve its pharmacokinetic profile, while exploratory studies suggest potential applications in other therapeutic areas. For drug development professionals, domperidone serves as a valuable case study in balancing therapeutic benefit with a specific, significant safety concern.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Domperidone - Wikipedia [en.wikipedia.org]

- 3. Domperidone. A review of its pharmacological activity, pharmacokinetics and therapeutic efficacy in the symptomatic treatment of chronic dyspepsia and as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 8. About domperidone - NHS [nhs.uk]

- 9. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. Domperidone for Gastrointestinal Disorders · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. A systematic review of the efficacy of domperidone for the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Domperidone in the management of symptoms of diabetic gastroparesis: efficacy, tolerability, and quality-of-life outcomes in a multicenter controlled trial. DOM-USA-5 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. gov.uk [gov.uk]

- 19. Summary Safety Review - DOMPERIDONE - Serious abnormal heart rhythms and sudden death (cardiac arrest) - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]

- 20. Domperidone - At the Heart of the Matter [medsafe.govt.nz]

- 21. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Domperidone Maleate and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist widely utilized for its prokinetic and antiemetic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of domperidone maleate and its metabolites. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and metabolic pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of reference. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of gastrointestinal motility agents and related compounds.

Introduction

Domperidone, a benzimidazole derivative, is a dopamine antagonist that does not readily cross the blood-brain barrier at therapeutic doses, which limits its central nervous system side effects compared to other dopamine receptor antagonists like metoclopramide.[3][4] Its primary clinical applications include the management of nausea and vomiting, gastroparesis, and other gastrointestinal motility disorders.[3] Understanding the complete pharmacological profile of domperidone and its metabolites is crucial for its safe and effective use and for the development of new drugs with similar mechanisms of action.

Mechanism of Action

Domperidone exerts its therapeutic effects primarily through the antagonism of dopamine D2 and D3 receptors located in the periphery.[2]

-

Prokinetic Effects: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility. By blocking D2 receptors in the stomach and upper intestine, domperidone enhances gastrointestinal peristalsis, increases lower esophageal sphincter pressure, and accelerates gastric emptying. This action alleviates symptoms associated with delayed gastric emptying, such as bloating, early satiety, and abdominal discomfort.[4]

-

Antiemetic Effects: Domperidone's anti-sickness effects are mediated by its blockade of D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that is accessible to circulating substances in the blood.[5] The CTZ plays a crucial role in inducing nausea and vomiting.

The signaling pathway initiated by dopamine binding to the D2 receptor, and its antagonism by domperidone, is depicted below.

Pharmacodynamics

The primary pharmacodynamic effect of domperidone is the competitive antagonism of dopamine D2 receptors. The binding affinity of domperidone for the D2 receptor is a key determinant of its potency.

Receptor Binding Affinity

Quantitative analysis of domperidone's binding affinity for the dopamine D2 receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's affinity for the receptor, with lower values indicating higher affinity.

| Compound | Receptor | Ki (nM) | Reference |

| Domperidone | Dopamine D2 | 0.1 - 0.4 | [6] |

| Domperidone | Dopamine D2 | ~1.75 (high-affinity state) | [7] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of domperidone is characterized by low oral bioavailability due to extensive first-pass metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Reference |

| Oral Bioavailability | 13-17% | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [8] |

| Protein Binding | 91-93% | [8] |

| Volume of Distribution (Vd) | - | |

| Elimination Half-life (t½) | 7-9 hours | [5] |

| Metabolism | Extensive hepatic metabolism | [8] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1] |

| Excretion | ~31% in urine, ~66% in feces | [5] |

Metabolism and Metabolites

Domperidone is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 enzyme CYP3A4.[1] Minor contributions to its metabolism are also made by CYP1A2, CYP2D6, and CYP2C8.[8] The main metabolic pathways are:

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzimidazolone moiety.

-

Oxidative N-dealkylation: The removal of the alkyl group from the piperidine nitrogen.

These processes result in the formation of several metabolites. The major metabolites identified are hydroxylated derivatives and N-dealkylated products.[9] While numerous metabolites have been identified, they are generally considered to be pharmacologically inactive as D2 receptor ligands.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological profiling of domperidone.

Dopamine D2 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., domperidone or its metabolites) for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compounds: this compound and its metabolites dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 4. Domperidone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. sites.utoronto.ca [sites.utoronto.ca]

- 8. media.neliti.com [media.neliti.com]

- 9. Identification of domperidone metabolites in plasma and urine of gastroparesis patients with LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Domperidone Maleate's Effect on Dopamine D2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist widely used for its prokinetic and antiemetic properties.[1] Its primary mechanism of action involves the competitive blockade of D2 receptors (D2R) outside the blood-brain barrier, particularly in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[2] This antagonism disrupts the canonical G-protein-dependent signaling pathway, preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP). Furthermore, domperidone influences the G-protein-independent signaling cascade by blocking dopamine-induced recruitment of β-arrestin 2 to the D2 receptor. This guide provides a comprehensive technical overview of domperidone's interaction with D2 receptors, summarizing quantitative binding and functional data, detailing key experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action at the Dopamine D2 Receptor

The dopamine D2 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3] Like many GPCRs, it signals through two primary, interconnected pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[4] Domperidone acts as a potent antagonist at this receptor, modulating both signaling cascades.[1]

Antagonism of G-Protein-Dependent Signaling

D2 receptors are canonically coupled to inhibitory G-proteins of the Gαi/o family.[5] Upon activation by an agonist such as dopamine, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cAMP.[6] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular targets.[6] Domperidone competitively binds to the D2 receptor, preventing dopamine from activating this Gαi/o-mediated cascade. By blocking the receptor, domperidone prevents the inhibition of adenylyl cyclase, thereby maintaining basal cAMP levels.[7]

Antagonism of β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), D2 receptors recruit β-arrestin 2.[3] This interaction not only desensitizes the G-protein signaling pathway but also initiates a distinct, G-protein-independent signaling cascade. β-arrestin 2 acts as a scaffold protein, assembling various signaling molecules, including components of the MAP kinase pathway like ERK.[3][8] In some cellular contexts, D2R activation has been shown to modulate ERK and STAT3 pathways via a β-arrestin 2-MEK complex.[9]

Studies using Bioluminescence Resonance Energy Transfer (BRET) assays have demonstrated that clinically effective antipsychotics, as D2R antagonists, potently inhibit dopamine-induced β-arrestin 2 recruitment to the receptor.[10][11] Domperidone, by occupying the receptor binding site, prevents the conformational changes necessary for GRK phosphorylation and subsequent β-arrestin 2 engagement, thereby blocking this signaling arm.

Quantitative Data Presentation

The affinity of domperidone for the D2 receptor has been quantified using various in vitro assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe its binding potency.

Table 1: Binding Affinity of Domperidone for Dopamine D2 Receptors

| Parameter | Value (nM) | Assay Type | Radioligand | Tissue/Cell Source | Reference |

|---|---|---|---|---|---|

| Ki | 1.3 | Radioligand Binding | [3H]Spiperone | D2 Receptor Expressing Cells | [12] |

| IC50 | 2.5 | Radioligand Binding | [3H]Spiperone | Rat Brain Synaptic Membrane | [12] |

| IC50 | 2.8 | Radioligand Binding | [3H]Spiperone | Rat Striatal Membrane | [12] |

| IC50 | 6.95 | Radioligand Binding | [3H]Domperidone | Rat Striatal Membranes |[13] |

Note: IC50 values are dependent on assay conditions, particularly the concentration of the radioligand used. Ki values are calculated from IC50 values to provide a more absolute measure of affinity.

Experimental Protocols

Characterization of domperidone's interaction with D2 receptors relies on a suite of standardized in vitro and in vivo experimental techniques.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound (domperidone) to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor.[14][15]

Methodology:

-

Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing D2 receptors are homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors. The final pellet is resuspended in an assay buffer.[16]

-